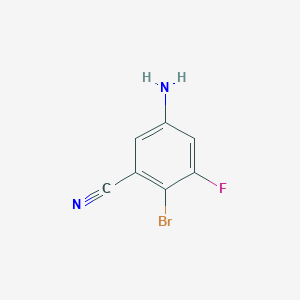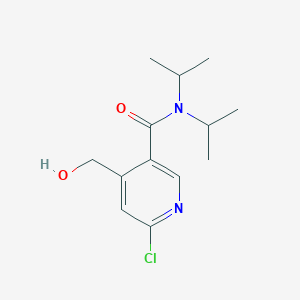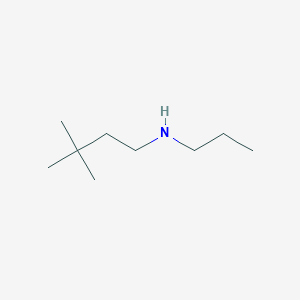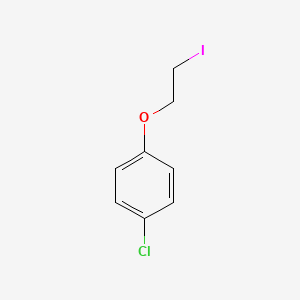![molecular formula C11H9ClS B13869735 2-[3-(Chloromethyl)phenyl]thiophene](/img/structure/B13869735.png)
2-[3-(Chloromethyl)phenyl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Chloromethyl)phenyl]thiophene is a heterocyclic compound that contains a thiophene ring substituted with a chloromethyl group at the 3-position of the phenyl ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Chloromethyl)phenyl]thiophene typically involves the chloromethylation of 2-phenylthiophene. This can be achieved through the reaction of 2-phenylthiophene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of more environmentally friendly solvents and catalysts is often considered to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Chloromethyl)phenyl]thiophene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvent (e.g., acetic acid).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., tetrahydrofuran).
Major Products
Substitution Reactions: Substituted thiophene derivatives with various functional groups.
Oxidation Reactions: Thiophene sulfoxides and sulfones.
Reduction Reactions: Methyl-substituted thiophene derivatives.
Scientific Research Applications
2-[3-(Chloromethyl)phenyl]thiophene has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: It is utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-[3-(Chloromethyl)phenyl]thiophene depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity . In material science, the thiophene ring’s conjugated system allows for efficient charge transport and light emission, making it suitable for use in electronic devices .
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiophene: Lacks the chloromethyl group, leading to different reactivity and applications.
3-Methylthiophene: Contains a methyl group instead of a phenyl group, resulting in different electronic properties.
2,5-Dimethylthiophene: Contains two methyl groups, affecting its chemical behavior and applications.
Uniqueness
2-[3-(Chloromethyl)phenyl]thiophene is unique due to the presence of the chloromethyl group, which provides additional reactivity for further functionalization.
Properties
Molecular Formula |
C11H9ClS |
|---|---|
Molecular Weight |
208.71 g/mol |
IUPAC Name |
2-[3-(chloromethyl)phenyl]thiophene |
InChI |
InChI=1S/C11H9ClS/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7H,8H2 |
InChI Key |
ATKBATFTGIIUHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CS2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile](/img/structure/B13869704.png)
![Methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate](/img/structure/B13869708.png)


![1-Ethyl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyridine](/img/structure/B13869731.png)
![N-[(2-chloro-3-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13869733.png)
![2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde](/img/structure/B13869750.png)

![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-5-nitrobenzoate](/img/structure/B13869765.png)
